Decursitin D

Description

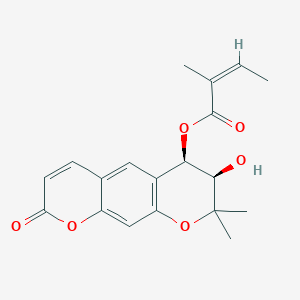

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4R)-3-hydroxy-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-12-8-11-6-7-15(20)23-13(11)9-14(12)25-19(3,4)17(16)21/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESJNSAMTDSWJU-RQJZHBNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Decursitin D: A Technical Guide to its Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Decursitin D, a pyranocoumarin found in the roots of Peucedanum decursivum. The document details its source, methodologies for its isolation and purification, and explores its likely biological activity based on structurally related compounds.

Source and Chemical Profile

This compound is a natural product isolated from the roots of the plant Peucedanum decursivum (Miq.) Maxim., a member of the Apiaceae family.[1][2] This plant, also known as "Zi-hua Qian-hu" in traditional Chinese medicine, is a known source of various bioactive coumarins.[3][4]

Chemical Name: 3'(S)-hydroxy-4'(R)-angeloyloxy-3',4'-dihydroxanthyletin[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Isolation and Purification Methodologies

General Protocol

The initial isolation of this compound from the roots of Peucedanum decursivum involved a multi-step chromatographic process. A general workflow is outlined below.[1][2]

Caption: General workflow for the isolation of this compound.

Experimental Details: While the specific eluents and gradients for the isolation of this compound are not detailed in the literature, the process relies on standard chromatographic principles. The crude extract is first subjected to silica gel column chromatography to separate compounds based on polarity. Fractions containing compounds with similar polarities are then further purified using HPLC to yield the pure this compound.[1][2]

Advanced Purification Technique: High-Speed Counter-Current Chromatography (HSCCC)

While not specifically documented for this compound, HSCCC has been successfully employed for the one-step separation of other coumarins from the crude extract of P. decursivum.[3][4] This technique serves as a powerful tool for preparative separation.

HSCCC Protocol for Coumarin Isolation from P. decursivum

| Parameter | Value/Description |

| Apparatus | TBE-300A high-speed counter-current chromatograph |

| Solvent System | Light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v) |

| Stationary Phase | Upper phase of the solvent system |

| Mobile Phase | Lower phase of the solvent system |

| Flow Rate | 2.0 mL/min |

| Revolution Speed | 800 rpm |

| Detection | UV at 254 nm |

| Sample Size | 150 mg of crude extract dissolved in 5 mL of the lower phase |

| Data from Liu et al. (2005)[3] |

Quantitative Analysis

Yield and Purity of Coumarins from P. decursivum (150 mg crude extract)

| Compound | Yield (mg) | Purity (%) |

| Nodakenetin | 2.8 | 88.3 |

| Pd-C-IV | 6.1 | 98.0 |

| Pd-D-V | 7.3 | 94.2 |

| Ostruthin | 4.7 | 97.1 |

| Decursidin | 7.8 | 97.8 |

| Decursitin C | 11.2 | 98.4 |

| Data from Liu et al. (2005)[3][4] |

Structural Elucidation

The structure of this compound was determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] While the specific spectral data for this compound is not published, the following tables represent the standard format for reporting such data.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available |

¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| Data not available |

Biological Activity and Potential Signaling Pathways

Direct experimental studies on the biological activity and signaling pathways specifically modulated by this compound are currently lacking in the scientific literature. However, based on the well-documented activities of structurally similar pyranocoumarins isolated from the same genus, such as decursin and decursinol angelate, it is highly probable that this compound possesses anti-inflammatory properties. These related compounds have been shown to exert their effects through the modulation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

Predicted Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. It is anticipated that this compound, like its analogs, may inhibit this pathway.

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

Predicted Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It is plausible that this compound also modulates this pathway.

Caption: Predicted inhibitory effect of this compound on the MAPK signaling pathway.

Conclusion

This compound is a structurally defined coumarin from Peucedanum decursivum. While detailed protocols for its isolation and comprehensive data on its biological activity are still emerging, established methods for related compounds provide a strong framework for its further investigation. Based on the activity of its structural analogs, this compound holds promise as a modulator of inflammatory responses, likely through the inhibition of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. [Chemical constituents of Peucedanum decursivum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Decursitin D: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursitin D, a pyranocoumarin compound isolated from the roots of Angelica gigas Nakai, has emerged as a promising natural product with potent anti-cancer properties. Extensive preclinical research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in a variety of cancer types. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, with a focus on the underlying signaling pathways, quantitative efficacy data, and detailed experimental methodologies.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |

| Colorectal Cancer | HCT-116 | 50.33 | 48 | [1] |

| Colorectal Cancer | HCT-8 | 49.68 | 48 | [1] |

| Gastric Cancer | Unspecified | 50 | 48 | [1] |

| Bladder Cancer | 253J | 50 | 24 | [1] |

| Melanoma | B16F10 | 80 | 48 | [1] |

| Multiple Myeloma | Unspecified | 80 | 24-48 | [1] |

| Glioblastoma | U87 | ~50-100 | 24 | [2] |

| Breast Cancer (Pin1+) | MDA-MB-231 | Not specified | Not specified | [3] |

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest. These events are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, a process of programmed cell death that is crucial for eliminating malignant cells. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic signaling pathways.

A primary mechanism of this compound-induced apoptosis is the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress.[4]

-

ROS Generation: this compound treatment leads to an accumulation of intracellular ROS.

-

ER Stress Response: The increase in ROS disrupts protein folding within the ER, triggering the Unfolded Protein Response (UPR). This is characterized by the upregulation of key ER stress markers.[4]

-

PERK-ATF4-CHOP Pathway: A critical branch of the UPR activated by this compound is the PERK/ATF4/CHOP pathway. This leads to the induction of the pro-apoptotic transcription factor CHOP, a key mediator of ER stress-induced apoptosis.[4]

Signaling Pathway: ROS-Mediated ER Stress

Caption: this compound induces ROS, leading to ER stress and apoptosis via the PERK/ATF4/CHOP pathway.

This compound modulates the expression of Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[2]

-

Downregulation of Anti-Apoptotic Proteins: It decreases the expression of anti-apoptotic proteins like Bcl-2.[2]

-

Upregulation of Pro-Apoptotic Proteins: In some contexts, it can upregulate pro-apoptotic proteins such as Bax.[5]

-

Caspase Cascade Activation: The shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-9, caspase-7, and the executioner caspase-3.[2] The cleavage of PARP by activated caspase-3 is a hallmark of apoptosis induced by this compound.[2]

Logical Relationship: Apoptosis Induction Cascade

Caption: this compound modulates Bcl-2 family proteins, activating the caspase cascade to induce apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[6] This prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their division.

-

Downregulation of Cyclins and CDKs: this compound treatment leads to a decrease in the expression of key G1 phase regulatory proteins, including Cyclin D1, Cyclin E, Cyclin-Dependent Kinase 2 (CDK2), and CDK4.[6]

Signaling Pathway: G0/G1 Cell Cycle Arrest

Caption: this compound downregulates cyclins and CDKs, leading to G0/G1 cell cycle arrest.

Modulation of Other Key Signaling Pathways

This compound also influences other critical signaling pathways involved in cancer cell survival, proliferation, and metastasis.

-

PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation.[7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by this compound. Specifically, it has been observed to induce the phosphorylation of p38 and JNK, which are generally associated with stress responses and apoptosis, while the effect on ERK can be context-dependent.[2][8]

-

CXCR7/STAT3/c-Myc Pathway: In some cancers, such as head and neck squamous cell carcinoma and gastric cancer, this compound has been shown to downregulate the expression of CXCR7, a chemokine receptor, leading to the inhibition of the STAT3/c-Myc signaling axis, which is involved in tumor progression.[6][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.[10]

-

Analyze the stained cells by flow cytometry within one hour.

-

Gating Strategy:

-

Gate on the main cell population using FSC vs. SSC to exclude debris.

-

Create a quadrant plot of FITC (Annexin V) vs. PI.

-

Annexin V-negative/PI-negative cells are live.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

Experimental Workflow: Apoptosis Assay

Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

-

Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Gating Strategy:

-

Gate on single cells using FSC-A vs FSC-H to exclude doublets.

-

Analyze the PI fluorescence on a linear scale histogram to identify G0/G1, S, and G2/M populations.

-

Western Blot Analysis

Objective: To detect changes in the expression and phosphorylation of specific proteins in signaling pathways affected by this compound.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p-p38, anti-β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically 1:1000).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 30-100 mg/kg) or vehicle control via intraperitoneal injection or oral gavage on a predetermined schedule (e.g., daily or every other day).[11]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).[4]

Conclusion

This compound is a promising anti-cancer agent that operates through a multifaceted mechanism of action. Its ability to induce apoptosis via ROS-mediated ER stress and modulation of the Bcl-2 family, coupled with its capacity to induce G0/G1 cell cycle arrest, underscores its therapeutic potential. Further investigation into its direct molecular targets and continued evaluation in preclinical and clinical settings are warranted to fully realize its utility in cancer therapy. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further explore the anti-cancer properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Decursin induces apoptosis in glioblastoma cells, but not in glial cells via a mitochondria-related caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decursin exerts anti-cancer activity in MDA-MB-231 breast cancer cells via inhibition of the Pin1 activity and enhancement of the Pin1/p53 association - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decursin Induces G1 Cell Cycle Arrest and Apoptosis through Reactive Oxygen Species-Mediated Endoplasmic Reticulum Stress in Human Colorectal Cancer Cells in In Vitro and Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decursin from Angelica gigas Nakai Inhibits B16F10 Melanoma Growth Through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. A comprehensive review of the anticancer effects of decursin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decursin and decursinol from Angelica gigas inhibit the lung metastasis of murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decursin inhibits tumor growth, migration, and invasion in gastric cancer by down-regulating CXCR7 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V Staining Protocol [bdbiosciences.com]

- 11. researchgate.net [researchgate.net]

Decursitin D: An In-Depth Technical Guide on its In Vitro Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursitin D, a pyranocoumarin compound isolated from the roots of Peucedanum decursivum, has emerged as a molecule of significant interest in the exploration of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, with a focus on its molecular mechanisms of action, relevant experimental data, and detailed protocols for its investigation. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from closely related coumarin compounds, such as decursin and decursinol angelate, which share a common structural backbone and are co-isolated from the same plant source. These related compounds have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways implicated in the inflammatory response.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of coumarins from Peucedanum decursivum, including what can be inferred for this compound, are primarily attributed to their ability to interfere with major inflammatory signaling cascades. Network pharmacology studies have identified key molecular targets for coumarins from this plant, including Tumor Necrosis Factor (TNF), Prostaglandin-Endoperoxide Synthase 2 (PTGS2, also known as COX-2), and Protein Kinase C Alpha (PRKCA).[1][2] The primary pathways modulated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Closely related compounds to this compound, such as decursinol angelate, have been shown to inhibit the nuclear translocation of NF-κB in response to inflammatory stimuli.[3] This inhibition is a critical mechanism for suppressing the downstream production of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a pivotal role in translating extracellular signals into cellular responses, including inflammation. Key MAPK family members involved in inflammation include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which, in concert with NF-κB, drive the expression of pro-inflammatory genes. Decursinol angelate has been demonstrated to inhibit the activation of MAP kinases in response to inflammatory stimuli.[3]

Quantitative Data on Anti-inflammatory Effects

| Cell Line | Inflammatory Stimulus | Compound | Concentration | Measured Parameter | Inhibition/Reduction | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decursinol Angelate | 30 µM | IL-1β mRNA expression | Significant reduction | [3] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decursinol Angelate | 30 µM | IL-6 mRNA expression | Significant reduction | [3] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decursinol Angelate | Not specified | IL-1β secretion | Significant reduction | [3] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Decursinol Angelate | Not specified | IL-6 secretion | Significant reduction | [3] |

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, are commonly used models for in vitro inflammation studies.[4][5][6][7][8][9]

-

Cell Culture: RAW 264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are typically pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Nitric Oxide (NO) Production Assay

-

Principle: The production of NO, a key inflammatory mediator synthesized by iNOS, is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Prostaglandin E2 (PGE2) Measurement by ELISA

-

Principle: The production of PGE2, a key inflammatory mediator synthesized by COX-2, is quantified in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Protocol:

-

Follow the cell culture and treatment protocol as described above.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a plate pre-coated with a PGE2 antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated PGE2 and a substrate solution.

-

Measure the absorbance at 450 nm.

-

Calculate the PGE2 concentration based on a standard curve.

-

Cytokine Measurement by ELISA

-

Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific sandwich ELISA kits.

-

Protocol:

-

Follow the cell culture and treatment protocol. The duration of LPS stimulation may vary depending on the cytokine being measured (e.g., 4-8 hours for TNF-α, 24 hours for IL-6 and IL-1β).

-

Collect the cell culture supernatant.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions. This generally involves adding the supernatant to a well pre-coated with a capture antibody, followed by the addition of a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration from a standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of IκBα and MAPKs in cell lysates.

-

Protocol:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound Signaling Pathway Inhibition.

Caption: In Vitro Anti-inflammatory Experimental Workflow.

Conclusion

This compound, a coumarin from Peucedanum decursivum, represents a promising candidate for the development of novel anti-inflammatory therapeutics. Based on the evidence from closely related compounds, its mechanism of action is likely centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the in vitro anti-inflammatory effects of this compound and to elucidate its full therapeutic potential. Further studies are warranted to generate specific quantitative data for this compound to confirm and expand upon the findings from its structural analogues.

References

- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decursinol Angelate Inhibits LPS-Induced Macrophage Polarization through Modulation of the NFκB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Decursitin D: A Technical Guide to Investigating its Potential Neuroprotective Properties

Disclaimer: As of late 2025, publicly available research specifically detailing the neuroprotective properties of Decursitin D is limited. This guide leverages available data on the structurally related and co-occurring compound, decursin, also isolated from the roots of Angelica gigas, to provide a framework for investigation. The experimental protocols and potential mechanisms outlined herein are based on established methodologies in neuroprotection research and findings related to decursin and other neuroprotective coumarins. All data presented should be considered in this context.

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, neuroinflammation, and the accumulation of toxic protein aggregates. Natural compounds are a promising source for the discovery of novel neuroprotective agents. Decursin, a coumarin derivative from Angelica gigas, has demonstrated significant neuroprotective effects in preclinical studies. This technical guide provides an in-depth overview of the potential neuroprotective mechanisms of decursin as a proxy for this compound, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurodegenerative disorders.

Putative Mechanisms of Neuroprotection

Based on studies of decursin, the neuroprotective effects of coumarin compounds from Angelica gigas are likely multifactorial, targeting key pathological pathways in neurodegeneration.

Attenuation of Excitotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurological disorders. Decursin has been shown to protect primary cultured rat cortical cells from glutamate-induced neurotoxicity.[1] The proposed mechanisms include:

-

Reduction of Intracellular Calcium Influx: Decursin effectively reduces the glutamate-induced increase in intracellular calcium concentration ([Ca2+]i).[1] This suggests a modulatory effect on glutamate receptors, such as NMDA and AMPA/kainate receptors, preventing the excessive calcium influx that triggers downstream apoptotic and necrotic cell death pathways.[1]

-

Preservation of Cellular Antioxidant Defense Systems: The compound helps to prevent the glutamate-induced depletion of glutathione (GSH), a critical cellular antioxidant, and maintains the activity of glutathione peroxidase.[1]

Antioxidant and Anti-inflammatory Activity

Oxidative stress and neuroinflammation are intertwined pathological processes that drive neurodegeneration. The potential mechanisms of this compound in these areas, inferred from related compounds, may involve:

-

Direct Radical Scavenging: The chemical structure of coumarins suggests they may possess intrinsic radical scavenging properties, neutralizing reactive oxygen species (ROS) and reducing oxidative damage to lipids, proteins, and DNA.

-

Modulation of Microglial Activation: Chronic activation of microglia, the resident immune cells of the brain, contributes to a pro-inflammatory environment that is toxic to neurons. Investigation into the effects of this compound on microglial activation, including the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and nitric oxide (NO), is warranted.

Quantitative Data Summary

The following table summarizes the available quantitative data for the neuroprotective effects of decursin. This data can serve as a benchmark for future studies on this compound.

| Compound | Model System | Endpoint Measured | Concentration/Dose | Result | Reference |

| Decursin | Primary cultured rat cortical cells | Glutamate-induced neurotoxicity | 0.1 - 10.0 µM | Significant neuroprotective activity observed | [1] |

| Decursin | Primary cultured rat cortical cells | Glutamate-induced Ca2+ influx | Not specified | Effective reduction in [Ca2+]i | [1] |

| Decursin | Primary cultured rat cortical cells | Glutamate-induced GSH depletion | Not specified | Significant prevention of glutathione decrease | [1] |

| Decursin | Primary cultured rat cortical cells | Glutamate-induced peroxide production | Not specified | Efficient reduction in cellular peroxide overproduction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the neuroprotective properties of this compound.

In Vitro Neuroprotection Assays

4.1.1 Cell Culture:

-

Cell Lines:

-

SH-SY5Y human neuroblastoma cells (for general neurotoxicity and oxidative stress studies).

-

BV-2 murine microglial cells (for neuroinflammation studies).

-

Primary cortical or hippocampal neurons (for more physiologically relevant excitotoxicity and neuroprotection studies).

-

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12 for SH-SY5Y and BV-2, Neurobasal medium supplemented with B-27 for primary neurons) at 37°C in a humidified atmosphere of 5% CO2.

4.1.2 Glutamate-Induced Excitotoxicity Assay:

-

Cell Plating: Seed primary cortical neurons in 96-well plates.

-

Treatment: Pre-treat neurons with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 15-30 minutes).

-

Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assay.

4.1.3 Oxidative Stress Assay:

-

Cell Plating: Seed SH-SY5Y cells in 96-well plates.

-

Treatment: Pre-treat cells with this compound.

-

Induction of Oxidative Stress: Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Measurement of ROS: Quantify intracellular ROS levels using fluorescent probes such as DCFH-DA.

-

Assessment of Cell Viability: Measure cell viability using the MTT or LDH assay.

4.1.4 Anti-Neuroinflammation Assay:

-

Cell Plating: Seed BV-2 microglial cells in 24-well plates.

-

Treatment: Pre-treat cells with this compound.

-

Induction of Inflammation: Stimulate cells with lipopolysaccharide (LPS).

-

Measurement of Nitric Oxide: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-1β in the culture supernatant using ELISA kits.

In Vivo Models of Neurodegeneration

4.2.1 Scopolamine-Induced Amnesia Model:

-

Animals: Use adult male C57BL/6 mice.

-

Treatment: Administer this compound orally or via intraperitoneal injection for a specified period (e.g., 7-14 days).

-

Induction of Amnesia: Induce amnesia by administering scopolamine (a muscarinic receptor antagonist) before behavioral testing.

-

Behavioral Testing: Assess learning and memory using behavioral paradigms such as the Morris water maze, Y-maze, or passive avoidance test.

-

Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (hippocampus and cortex) for analysis of cholinergic markers (e.g., acetylcholine levels, acetylcholinesterase activity) and markers of oxidative stress.

4.2.2 Amyloid-Beta Infusion Model:

-

Animals: Use adult male Sprague-Dawley rats.

-

Surgical Procedure: Stereotactically infuse aggregated amyloid-beta (Aβ) oligomers into the hippocampus or lateral ventricles.

-

Treatment: Administer this compound pre- or post-Aβ infusion.

-

Behavioral Testing: Evaluate cognitive deficits using relevant behavioral tests.

-

Histopathological and Biochemical Analysis: Analyze brain tissue for Aβ plaque deposition, neuronal loss, microglial activation, and levels of inflammatory markers.

Signaling Pathway Analysis

Western Blotting

-

Cell Lysis: Lyse treated cells (e.g., SH-SY5Y or primary neurons) to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, Nrf2, HO-1) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: Putative neuroprotective signaling pathways influenced by this compound.

Experimental Workflow

Caption: A generalized experimental workflow for investigating neuroprotective compounds.

Conclusion and Future Directions

While direct evidence for the neuroprotective properties of this compound is currently lacking, the promising results from studies on the related compound decursin provide a strong rationale for its investigation. The multifaceted mechanisms of action observed for decursin, including the attenuation of excitotoxicity and bolstering of antioxidant defenses, suggest that this compound may hold similar therapeutic potential.

Future research should focus on:

-

Directly assessing the neuroprotective efficacy of this compound in the in vitro and in vivo models outlined in this guide.

-

Elucidating the specific molecular targets of this compound within neuronal and glial cells.

-

Investigating the effects of this compound on key signaling pathways , including the MAPK/ERK, PI3K/Akt, and Nrf2 pathways.

-

Conducting pharmacokinetic and pharmacodynamic studies to evaluate the bioavailability and brain penetration of this compound.

By systematically addressing these research questions, the scientific community can determine the potential of this compound as a novel therapeutic agent for the treatment of neurodegenerative diseases.

References

Decursitin D (CAS No. 245446-61-1): A Technical Guide for Researchers

Disclaimer: Limited quantitative biological data and detailed experimental protocols are publicly available for Decursitin D. This guide synthesizes the available information and extensively leverages data from its close structural analog, Decursin, to provide a comprehensive overview for research and development purposes. Researchers should consider the provided protocols as illustrative examples that may require optimization for this compound.

Introduction

This compound is a pyranocoumarin compound isolated from the roots of medicinal plants such as Angelica gigas Nakai and Peucedanum decursivum. As a member of the coumarin family, it is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a consolidated overview of the known information regarding this compound and its closely related analog, Decursin, with a focus on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Chemical Properties

| Property | Value | Source |

| CAS Number | 245446-61-1 | N/A |

| Molecular Formula | C₁₉H₂₀O₆ | N/A |

| Molecular Weight | 344.36 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | N/A |

| Storage | Store at -20°C for long-term stability | N/A |

Biological Activities and Mechanisms of Action

This compound, along with its analog Decursin, exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The primary mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity

Decursin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The anti-cancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data: Anti-Cancer Activity of Decursin

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) |

| A549 | Human Lung Carcinoma | 43.55 | 48 |

| 143B | Human Osteosarcoma | 54.2 | 24 |

| 57.7 | 48 | ||

| MG63 | Human Osteosarcoma | 54.3 | 24 |

| 49.7 | 48 | ||

| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | ~67 (23 µg/mL) | Not Specified |

| 235J | Bladder Cancer | 50-100 | Not Specified |

| HCT116 | Colon Cancer | 50-100 | Not Specified |

| B16F10 | Murine Melanoma | >100 (24h), 60-80 (48h) | 24, 48 |

| DU145 | Prostate Cancer | ~100 (24h), 65-70 (48h) | 24, 48 |

Note: The IC₅₀ value for NCI/ADR-RES cells was converted from µg/mL to µM using the molecular weight of Decursin (328.37 g/mol ).

Signaling Pathways in Anti-Cancer Activity

Decursin exerts its anti-cancer effects by modulating several critical signaling pathways, including the JAK/STAT, and MAPK pathways.

Anti-Inflammatory Activity

Decursin has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB signaling pathway.[1]

Quantitative Data: Anti-Inflammatory Activity of Decursin

| Assay | Cell Line | Stimulant | Inhibitory Effect | IC₅₀ |

| MMP-9 Expression | RAW264.7, THP-1 | LPS | Dose-dependent suppression | <60 µM |

| Nitric Oxide Production | RAW264.7 | LPS | Inhibition | Not Specified |

| Cytokine Secretion (IL-1β, TNF-α, IL-6) | RAW264.7 | LPS | Inhibition | Not Specified |

Signaling Pathway in Anti-Inflammatory Activity

The anti-inflammatory effects of Decursin are largely mediated by the inhibition of the NF-κB pathway, a key regulator of the inflammatory response.

Neuroprotective Activity

Decursin has demonstrated neuroprotective effects in various in vitro models of neuronal damage. The mechanisms underlying this activity include the reduction of oxidative stress and the modulation of signaling pathways involved in neuronal survival.

Quantitative Data: Neuroprotective Activity of Decursin

| Model | Cell Type | Insult | Protective Effect | Concentration/EC₅₀ |

| Glutamate-induced neurotoxicity | Primary rat cortical cells | Glutamate | Significant neuroprotection | 0.1-10.0 µM |

| Amyloid β-protein-induced oxidative stress | PC12 cells | Amyloid β-protein | Increased cell viability, reduced lipid peroxidation | Not Specified |

Signaling Pathway in Neuroprotective Activity

The neuroprotective effects of Decursin are associated with the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

Experimental Protocols (Illustrative Examples)

The following are illustrative protocols for assessing the biological activities of coumarin compounds like this compound. These are based on established methodologies and may require optimization.

Anti-Cancer: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., A549).

Materials:

-

This compound

-

A549 human lung carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for 24 or 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-Inflammatory: Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cells

-

DMEM

-

FBS

-

Penicillin-Streptomycin

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add LPS (1 µg/mL final concentration) to the wells to induce NO production. Incubate for 24 hours.

-

Griess Reaction: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Neuroprotection: Glutamate-Induced Neurotoxicity Assay

Objective: To assess the protective effect of this compound against glutamate-induced cell death in primary cortical neurons.

Materials:

-

This compound

-

Primary cortical neurons (from embryonic rats or mice)

-

Neurobasal medium

-

B-27 supplement

-

Glutamax

-

Glutamate

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Poly-D-lysine coated plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Neuron Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and Glutamax.

-

Pre-treatment: After 7-10 days in vitro, pre-treat the neurons with different concentrations of this compound for 24 hours.

-

Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified period (e.g., 24 hours).

-

LDH Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell death, using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of neuroprotection as: [1 - (LDH in treated group - LDH in control group) / (LDH in glutamate-only group - LDH in control group)] x 100. The EC₅₀ value can be determined from the dose-response curve.

Conclusion

This compound is a promising natural product with potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases. While specific quantitative data for this compound is currently limited, the extensive research on its close analog, Decursin, provides a strong rationale for further investigation. The information and protocols provided in this guide are intended to facilitate future research into the pharmacological properties and therapeutic potential of this compound. It is anticipated that further studies will elucidate the specific activities and mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Decursitin D: A Technical Review of Its Bioactive Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decursitin D is a pyranocoumarin compound isolated from the roots of the medicinal plant Peucedanum decursivum. As a member of the coumarin family, which is known for a wide range of pharmacological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective properties. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound, this review also incorporates findings from studies on its closely related structural analog, decursin, to provide a broader context for its potential mechanisms of action. All data derived from studies on decursin are explicitly identified.

Anti-Cancer Activity

While specific quantitative data for this compound is limited in the currently available literature, studies on the related compound decursin provide significant insights into the potential anti-cancer mechanisms. Decursin has been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data: Anti-Cancer Activity of Decursin

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Decursin | Various | Breast, Pancreatic, Hepatocellular Carcinoma | 10 - 50 µM | [1] |

| Decursin | HCT116 | Colon Cancer | 22.4 µM | [1] |

Experimental Protocols: In Vitro Anti-Cancer Assays (Derived from Decursin Studies)

Cell Viability Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., HCT116, HTB-26, PC-3, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., decursin) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Crystal Violet Assay:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

-

Fixation: After the treatment period, the cells are fixed with a solution such as 4% paraformaldehyde.

-

Staining: The fixed cells are stained with a 0.5% crystal violet solution.

-

Washing and Solubilization: The plates are washed to remove excess stain, and the bound dye is solubilized with a solvent like methanol.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) to determine cell viability.

Signaling Pathways in Cancer (Inferred from Decursin)

Studies on decursin suggest that its anti-cancer effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Anti-Inflammatory Activity

The anti-inflammatory properties of coumarins are well-documented. Research on decursin indicates that it can suppress the production of inflammatory mediators by inhibiting the NF-κB signaling pathway.

Quantitative Data: Anti-Inflammatory Activity of a Related Compound

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Umbelliferone 6-carboxylic acid | LPS-induced Nitric Oxide Production | RAW 264.7 | 72.98 µg/mL |

Experimental Protocols: In Vitro Anti-Inflammatory Assays (Derived from Decursin Studies)

Nitric Oxide (NO) Production Assay:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Assay: The supernatant from each well is collected, and the nitrite concentration (an indicator of NO production) is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is read at approximately 540 nm.

NF-κB Activation Assay (Luciferase Reporter Assay):

-

Cell Transfection: Cells (e.g., THP-1) are transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

Treatment and Stimulation: Transfected cells are treated with the test compound followed by stimulation with an inflammatory agent like LPS or TNF-α.

-

Cell Lysis: After a defined period, the cells are lysed.

-

Luciferase Assay: The luciferase activity in the cell lysate is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB activation.

Signaling Pathways in Inflammation (Inferred from Decursin)

Decursin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Neuroprotective Activity

The neuroprotective potential of natural compounds is an area of intense research. While direct evidence for this compound's neuroprotective effects is still emerging, the general antioxidant and anti-inflammatory properties of coumarins suggest a plausible role in protecting neuronal cells from damage.

Experimental Protocols: In Vitro Neuroprotection Assays

Oxidative Stress Model:

-

Neuronal Cell Culture: Neuronal cells (e.g., PC12 or primary neurons) are cultured.

-

Treatment: Cells are pre-treated with the test compound for a specific duration.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding agents like hydrogen peroxide (H₂O₂) or glutamate.

-

Cell Viability Assessment: Cell viability is measured using assays like the MTT assay to determine the protective effect of the compound.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels can be quantified using fluorescent probes like DCFH-DA.

Neuroinflammation Model:

-

Microglial Cell Culture: Microglial cells (the primary immune cells of the brain) are cultured.

-

Treatment and Stimulation: Cells are treated with the test compound and then stimulated with LPS to induce an inflammatory response.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium are measured by ELISA.

-

Nitric Oxide Measurement: NO production is measured using the Griess assay.

Potential Neuroprotective Mechanisms

Based on the known activities of related compounds, the potential neuroprotective mechanisms of this compound could involve the attenuation of oxidative stress and the suppression of neuroinflammation.

Conclusion and Future Directions

This compound, a natural pyranocoumarin, holds promise as a bioactive compound with potential applications in cancer, inflammation, and neurodegenerative diseases. While current research provides a strong foundation for these activities, much of the detailed mechanistic and quantitative data is derived from studies on its close analog, decursin.

Future research should focus on:

-

Isolation and Purification: Establishing robust methods for the isolation and purification of high-purity this compound to enable precise in vitro and in vivo studies.

-

Quantitative Biological Evaluation: Determining the specific IC50 values of this compound against a wide range of cancer cell lines, in various inflammatory assays, and in models of neurodegeneration.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy and safety of this compound in animal models of cancer, inflammation, and neurodegenerative diseases.

A deeper understanding of the specific biological activities of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Decursitin D: A Technical Guide on its Discovery, Natural Occurrence, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decursitin D, a pyranocoumarin natural product, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural sources, and putative biological activities of this compound. While direct extensive research on this compound is limited, this document synthesizes available data and extrapolates potential mechanisms of action based on closely related analogues, primarily decursin. Detailed experimental protocols for isolation and key biological assays are provided, alongside a quantitative analysis of related compounds to inform future research and drug development endeavors. Visualized signaling pathways and experimental workflows are included to facilitate a deeper understanding of its potential therapeutic applications.

Discovery and Natural Occurrence

This compound was first identified and isolated from the roots of Peucedanum decursivum (Miq.) Maxim., a plant used in traditional medicine[1]. Its chemical structure was elucidated as 3'(S)-hydroxy-4'(R)-angeloyloxy-3',4'-dihydroxanthyletin. In addition to P. decursivum, this compound is also a constituent of Angelica gigas Nakai, another medicinal plant known for its rich content of pyranocoumarins[2][3]. The co-occurrence with other bioactive coumarins, such as decursin and decursinol angelate, in these plant species has prompted interest in its own pharmacological profile.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₀O₆ | Inferred |

| Molecular Weight | 344.36 g/mol | Inferred |

| Chemical Name | 3'(S)-hydroxy-4'(R)-angeloyloxy-3',4'-dihydroxanthyletin | [1] |

| CAS Number | 245446-61-1 | N/A |

Biological Activities and Potential Therapeutic Applications

Direct experimental data on the biological activities of this compound is not extensively available. However, based on the well-documented pharmacological effects of its close structural analogue, decursin, and other related coumarins from its natural sources, this compound is predicted to possess anti-cancer, anti-inflammatory, and neuroprotective properties.

Anti-Cancer Activity

Decursin has demonstrated significant anti-cancer effects across various cancer cell lines. It is plausible that this compound shares similar mechanisms of action.

Quantitative Data for Related Compounds:

| Compound | Cell Line | Assay | IC₅₀ (µM) | Source |

| Decursin | A549 (Human Lung Carcinoma) | MTT Assay | 43.55 | [2][4] |

| (S)-2d (Decursin derivative) | A549 (Human Lung Carcinoma) | MTT Assay | 14.03 | [2][4] |

| (R)-2d (Decursin derivative) | A549 (Human Lung Carcinoma) | MTT Assay | 151.59 | [2][4] |

Putative Signaling Pathways:

Based on studies of decursin and coumarins from Peucedanum decursivum, this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. Network pharmacology studies on coumarins from P. decursivum have identified potential targets such as TNF, PTGS2, and PRAKA, and involvement of the protein kinase B (Akt) signaling pathway[1][5][6][7].

Anti-Inflammatory Activity

Coumarins isolated from Peucedanum decursivum have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, a key indicator of anti-inflammatory activity[8]. This compound likely contributes to the overall anti-inflammatory effects of extracts from its source plants.

Putative Signaling Pathways:

The anti-inflammatory effects of coumarins are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.

Neuroprotective Activity

Extracts from Angelica gigas and its isolated coumarins have demonstrated significant neuroprotective effects in various in vitro and in vivo models[2][3][4][9][10][11][12][13][14]. These compounds have been shown to protect neuronal cells from glutamate-induced toxicity, a key mechanism in neurodegenerative diseases. Given its presence in A. gigas, this compound is hypothesized to contribute to these neuroprotective effects.

Putative Mechanisms:

The neuroprotective action of related coumarins involves the attenuation of excitotoxicity and oxidative stress, potentially through the modulation of MAPK signaling pathways[4][13].

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods reported for the isolation of coumarins from Peucedanum decursivum and Angelica gigas.

-

Plant Material Preparation: Dried and powdered roots of Peucedanum decursivum or Angelica gigas are used as the starting material.

-

Extraction: The powdered material is extracted with a suitable solvent, such as 95% ethanol or methanol, using maceration or Soxhlet extraction. The solvent is then evaporated under reduced pressure to yield the crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield the pure compound.

In Vitro Anti-Cancer Assay (MTT Assay)

This protocol is based on the methodology used for testing decursin derivatives[4].

-

Cell Culture: A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol is based on methods for assessing the anti-inflammatory activity of plant extracts.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

-

Nitrite Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Inhibition Calculation: The percentage of nitric oxide inhibition is calculated relative to the LPS-treated control.

In Vitro Neuroprotection Assay (Glutamate-Induced Toxicity)

This protocol is based on studies of neuroprotective coumarins from Angelica gigas[11][12][13][14].

-

Cell Culture: Primary rat cortical cells or HT22 murine hippocampal cells are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to mature.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Glutamate Exposure: Cells are then exposed to a toxic concentration of glutamate (e.g., 5 mM for HT22 cells) for 24 hours.

-

Cell Viability Assessment: Cell viability is assessed using the MTT assay as described in section 4.2.

-

Neuroprotection Calculation: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

Future Directions

The information presented in this guide highlights the potential of this compound as a therapeutic agent. However, further research is imperative to fully elucidate its pharmacological profile. Future studies should focus on:

-

Definitive Biological Screening: Comprehensive in vitro and in vivo studies are needed to confirm the anti-cancer, anti-inflammatory, and neuroprotective activities of pure this compound and to determine its IC₅₀ values.

-

Mechanism of Action Studies: In-depth investigations into the specific signaling pathways modulated by this compound are crucial to understand its molecular mechanisms.

-

Pharmacokinetic and Toxicological Profiling: Preclinical studies to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are essential for its development as a drug candidate.

-

Synergistic Studies: Investigating the potential synergistic effects of this compound with other coumarins from its natural sources or with existing therapeutic agents could lead to novel combination therapies.

Conclusion

This compound is a naturally occurring pyranocoumarin with significant therapeutic potential, inferred from the activities of its structural analogues and co-occurring compounds. While direct research on this compound is in its nascent stages, this technical guide provides a solid foundation for future investigations. The detailed protocols and summarized data presented herein are intended to facilitate further research and accelerate the exploration of this compound as a promising lead compound in drug discovery and development.

References

- 1. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective and Cognitive Enhancement Potentials of Angelica gigas Nakai Root: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective effect of Angelica gigas root in a mouse model of ischemic brain injury through MAPK signaling pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study on the Anti-Inflammatory Mechanism of Coumarins in Peucedanum decursivum Based on Spatial Metabolomics Combined with Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effect of the hairy root extract of Angelica gigas NAKAI on transient focal cerebral ischemia in rats through the regulation of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective coumarins from the root of Angelica gigas: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Four new neuroprotective dihydropyranocoumarins from Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Decursin and Related Compounds

Disclaimer: Extensive literature searches for "Decursitin D" in the context of in vivo animal model studies did not yield specific experimental data. The following application notes and protocols are based on studies of the closely related and well-researched pyranocoumarin compounds, decursin and its metabolite decursinol , which are major bioactive components of Angelica gigas Nakai. This information is provided as a comprehensive resource for researchers interested in the in vivo effects of these related compounds.

I. Application Notes

These notes provide an overview of the in vivo applications of decursin and decursinol, primarily focusing on their anti-cancer properties in various animal models.

Anti-Cancer Efficacy in Xenograft and Allograft Models

Decursin and its metabolite, decursinol, have demonstrated significant anti-tumor activity in a variety of preclinical cancer models. These compounds have been shown to inhibit tumor growth, reduce metastasis, and induce apoptosis.

-

Prostate Cancer: In xenograft models using human prostate cancer cell lines (PC-3, DU145, and LNCaP/AR-Luc), both the ethanol extract of Angelica gigas Nakai (AGN) and its purified components, decursin and decursinol, have been shown to inhibit tumor growth.[1][2][3][4] Notably, decursinol, the in vivo metabolite of decursin, exhibited potent activity in suppressing the growth of androgen receptor (AR)-expressing human prostate cancer xenografts.[2][3][4] One study reported that decursinol decreased xenograft tumor growth by 75%.[2][3][4]

-

Lung Cancer: In a Lewis lung carcinoma (LLC) allograft model, both decursin and decursinol at a dose of 50 mg/kg demonstrated comparable tumor growth inhibition to 30 mg/kg of AGN extract.[1] A study on a non-small cell lung cancer (NSCLC) xenograft model using A549 cells also showed the efficacy of decursin.[5]

-

Colon Carcinoma: Oral administration of decursin and decursinol has been found to reduce the formation of tumor nodules in the lungs in a murine colon carcinoma (CT-26) metastasis model.[6]

-

Sarcoma: In mice inoculated with Sarcoma-180 tumor cells, intraperitoneal administration of decursin and decursinol angelate (50 and 100 mg/kg for 9 days) led to a significant increase in lifespan and a decrease in tumor weight and volume.[7][8]

-

Other Cancers: The anti-cancer effects of decursin have also been reported in gastric cancer, hepatocellular carcinoma, and cervical cancer models.[9]

Non-Cancer In Vivo Applications

While the primary focus of in vivo research has been on cancer, some studies have explored other therapeutic areas:

-

Chemotherapy-Induced Alopecia: Topical application of decursin has been shown to promote hair growth and restore hair follicles in a mouse model of chemotherapy-induced alopecia.[10]

-

Cardiovascular Disease: In a mouse model of myocardial infarction, decursin demonstrated cardioprotective effects by inhibiting the endothelial-to-mesenchymal transition (EndMT) through its antioxidant properties.[11]

-

Neuroprotection: Decursin has shown potential neuroprotective effects in models of glutamate-induced hippocampal cell death.[12]

Pharmacokinetics